4-[2-(Ethylamino)ethoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one

XLogP3 Lipophilicity Blood-Brain Barrier

4-[2-(Ethylamino)ethoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one (CAS 1706454-24-1) is a synthetic 1,2-dihydropyridin-2-one derivative bearing a 4‑(2‑ethylaminoethoxy) substituent. Unlike classical 1,4‑dihydropyridine calcium‑channel blockers, its 1,2‑dihydropyridin‑2‑one scaffold places the carbonyl adjacent to the ring nitrogen, fundamentally altering electronic character and biological target space.

Molecular Formula C11H18N2O2
Molecular Weight 210.27 g/mol
Cat. No. B13243648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(Ethylamino)ethoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one
Molecular FormulaC11H18N2O2
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCCNCCOC1=CC(=O)N(C(=C1)C)C
InChIInChI=1S/C11H18N2O2/c1-4-12-5-6-15-10-7-9(2)13(3)11(14)8-10/h7-8,12H,4-6H2,1-3H3
InChIKeyNFOMOHHFIWFSMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(Ethylamino)ethoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one: Core Structural & Procurement Identifiers


4-[2-(Ethylamino)ethoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one (CAS 1706454-24-1) is a synthetic 1,2-dihydropyridin-2-one derivative bearing a 4‑(2‑ethylaminoethoxy) substituent [1]. Unlike classical 1,4‑dihydropyridine calcium‑channel blockers, its 1,2‑dihydropyridin‑2‑one scaffold places the carbonyl adjacent to the ring nitrogen, fundamentally altering electronic character and biological target space [2]. Commercially available at 95% purity from LeYan , it serves as a versatile intermediate for medicinal chemistry programs targeting human neutrophil elastase (HNE) and related serine proteases [2].

1
Scaffold
1,2-Dihydropyridin-2-one core for HNE inhibitor programs
2
Physicochemical Profile
CNS MPO-compatible lipophilicity and TPSA window
3
Supply Format
Batch-specific QC documentation supports SAR reproducibility

Why 4-[2-(Ethylamino)ethoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one Cannot Be Replaced by a Generic Analog


The 4‑(2‑ethylaminoethoxy) side chain is not an inert solubilizing appendage; the single N‑ethyl substitution provides a defined pKa (~10.5), hydrogen‑bond donor capacity (1 HBD), and a computed XLogP3 of 0.4 that jointly govern ionization state, passive permeability, and target engagement [1]. Swapping to the primary‑amine analog (CAS 1706451‑84‑4, pKa ~9.5, XLogP3 ~‑1.5) or the tertiary N,N‑dimethyl analog (CAS 1182255‑07‑7, 0 HBD, XLogP3 ~1.1) alters the protonation‑dependent solubility window by >1 log unit and eliminates the secondary‑amine hydrogen bond required for interactions observed in HNE inhibitor co‑crystal structures disclosed in Bayer’s 1,2‑dihydropyridin‑2‑one patent family [2].

Target: N-ethyl secondary amine
Primary amine analog (CAS 1706451-84-4)
pKa and XLogP3 shift alters protonation-dependent solubility by >1 log unit; may limit CNS permeability
Target: 1 HBD secondary amine
N,N-dimethyl analog (0 HBD)
Loss of hydrogen-bond donor may disrupt target engagement observed in HNE co-crystal structures
Target: 4-alkoxyethylamine linker
Direct ring-attached amino isomers
Spatial separation and TPSA differ; linker-mediated reach to distal sub-pockets may not transfer

Quantitative Differentiation of 4-[2-(Ethylamino)ethoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one from Closest Analogs


XLogP3 Lipophilicity: Optimized CNS Permeability Window vs. Primary-Amine Analog

The target compound exhibits an XLogP3 of 0.4, falling within the optimal range for passive blood‑brain barrier penetration (0–3) while retaining sufficient aqueous solubility [1]. In contrast, the primary‑amine analog 4‑(2‑aminoethoxy)-1,6‑dimethylpyridin‑2(1H)‑one has a predicted XLogP3 of approximately –1.5 [2], placing it well below the CNS permeability threshold and limiting its utility in CNS‑targeted programs. The 4‑(2‑dimethylamino) analog (XLogP3 ~1.1) is more lipophilic but loses the hydrogen‑bond donor necessary for certain polar sub‑pocket interactions.

XLogP3 Lipophilicity
Class-level inference
Target XLogP3 = 0.4
vs. primary amine analog -1.5; vs. dimethyl analog 1.1
CNS MPO desirability window context
Computed XLogP3; experimental logD may differ
XLogP3 Lipophilicity Blood-Brain Barrier Permeability

Hydrogen Bond Donor Count: Secondary Amine Advantage over Tertiary Amine Analog

The target compound possesses one hydrogen‑bond donor (the secondary NH of the ethylamino group), enabling directed polar interactions with target protein backbone carbonyls or side‑chain acceptors [1]. The N,N‑dimethylamino analog (CAS 1182255‑07‑7) has zero HBDs , eliminating this interaction capability entirely. This distinction is mechanistically relevant because Bayer’s patent US20080045541 explicitly recites secondary‑ and primary‑amine‑bearing 4‑alkoxy substituents as preferred embodiments for HNE inhibition, whereas tertiary amines are absent from the exemplified compounds [2].

HBD Count
Class-level inference
1 HBD
Secondary amine NH
Supports permeability-solubility balance for target engagement
Patent-preferred embodiment; tertiary amine lacks this donor
Hydrogen Bond Donor Solubility Target Engagement Permeability

Topological Polar Surface Area (TPSA): Balanced CNS Drug-Likeness vs. Positional Isomer

The target compound has a TPSA of 41.6 Ų [1], situated within the empirically defined CNS‑favorable TPSA corridor (<60–70 Ų for passive brain penetration). The positional isomer 5‑(ethylamino)‑1,2‑dihydropyridin‑2‑one (CAS 1849291‑71‑9), in which the ethylamino group is directly attached to the ring rather than via an ethoxy linker, possesses a TPSA of approximately 46 Ų but a substantially lower molecular weight (138 Da), reducing its potential for optimized shape complementarity within the HNE S1 pocket . The ethoxy linker in the target compound projects the basic amine approximately 4.5–5.0 Å further from the pyridinone core, a spatial separation that matches the distance between the hinge‑binding carbonyl and the solvent‑exposed basic amine in co‑crystallized inhibitors of the dihydropyridinone class [2].

TPSA
Cross-study comparable
Target TPSA = 41.6 Ų
vs. direct-attached amino isomer ~46 Ų
CNS-favorable TPSA corridor context
Linker-mediated spatial offset supports distal sub-pocket reach
TPSA CNS Drug Likeness Positional Isomer Physicochemical Property

Vendor-Documented Purity with Batch-Specific QC Enabling Reproducible SAR Studies

LeYan supplies the target compound at 95% purity with batch‑specific quality control data including NMR and HPLC . This level of documented purity exceeds the typical 90–93% offered for the structurally related 4‑(2‑aminoethoxy) analog from certain catalog vendors, where purity may be listed as 'typical' rather than batch‑verified . For quantitative SAR campaigns, a 2–5% difference in purity can propagate to >3‑fold errors in IC₅₀ determination if the impurity possesses orthogonal biological activity.

Batch-Specific Purity
Data to verify
95% with NMR/HPLC QC
Supplier: LeYan
Reduces inter-lot variability risk in SAR studies
Batch-traceable documentation may require verification
Purity Quality Control Reproducibility Procurement

Patent‑Exemplified Scaffold for HNE Inhibition: 1,2‑Dihydropyridin‑2‑one vs. Generic Pyridin‑2‑one

The 1,2‑dihydropyridin‑2‑one scaffold, as embodied in the target compound, is explicitly claimed in Bayer’s US20080045541 patent family as a pharmacophore for human neutrophil elastase (HNE) inhibition [1]. By contrast, simple pyridin‑2(1H)‑one derivatives lacking the dihydro substitution at the 1,2‑position (or bearing different substitution patterns) are not within the scope of this patent and have not demonstrated comparable HNE inhibitory activity in the disclosed assays. The patent examples report HNE IC₅₀ values in the nanomolar range for certain dihydropyridinone analogs, establishing a quantitative precedent for this scaffold class [1].

HNE Scaffold Specificity
Class-level inference
1,2-Dihydropyridin-2-one core
vs. aromatic pyridin-2-one: not claimed for HNE
Patent-exemplified pharmacophore for HNE inhibition studies
Bayer US20080045541; nanomolar IC₅₀ reported for class
Human Neutrophil Elastase HNE Inhibitor Patent Scaffold Specificity

Optimal Use Scenarios for 4-[2-(Ethylamino)ethoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one Based on Quantitative Evidence


Human Neutrophil Elastase (HNE) Inhibitor Lead Optimization

The target compound’s 1,2‑dihydropyridin‑2‑one core falls squarely within the scope of Bayer’s HNE inhibitor patent family (US20080045541), where structurally related analogs achieved nanomolar IC₅₀ values [1]. The 4‑(2‑ethylaminoethoxy) substituent projects a secondary amine into the solvent‑exposed region while maintaining the pyridinone carbonyl for oxyanion‑hole engagement, a binding mode validated by co‑crystal structures of dihydropyridinone‑based serine protease inhibitors. For teams pursuing COPD, acute coronary syndrome, or heart failure indications, this compound offers a chemically tractable starting scaffold with a defined intellectual property landscape.

CNS‑Targeted Probe Design Requiring Balanced Lipophilicity

With an XLogP3 of 0.4 (PubChem computed) [1] and a TPSA of 41.6 Ų, the compound resides within the optimal CNS MPO desirability window. This physicochemical profile supports its use as a fragment‑like or early lead scaffold in CNS programs where excessive lipophilicity (XLogP3 >3) would increase the risk of hERG channel blockade and phospholipidosis, and insufficient lipophilicity (XLogP3 <0) would preclude adequate brain exposure. The secondary amine further offers a single HBD, enabling targeted polar interactions without the metabolic liability of multi‑HBD primary amines.

SAR Campaigns Requiring Reproducible, Batch‑Traceable Compound Supply

LeYan’s provision of 95% purity with batch‑specific NMR and HPLC QC documentation [1] directly supports quantitative structure‑activity relationship (QSAR) studies where compound integrity is paramount. Unlike analogs sourced from vendors offering only 'typical' purity without orthogonal verification, the batch‑traceable data reduce the risk of irreproducible IC₅₀ shifts exceeding 3‑fold due to impurity interference. This is particularly relevant for programs transitioning from screening hits to lead optimization where potency differences of 2‑ to 3‑fold guide critical synthetic decisions.

Selective Serine Protease Inhibitor Development Leveraging Amine pKa Differentiation

The secondary ethylamine side chain (predicted pKa ~10.5) provides a distinct protonation window compared to primary amine analogs (pKa ~9.5). At physiological pH 7.4, the target compound is >99.9% protonated, whereas the primary amine analog is ~99% protonated – a difference that, while small in absolute terms, translates to an approximately 10‑fold difference in the free‑base concentration available for passive membrane permeation. This subtle pKa differentiation can be exploited to fine‑tune cellular permeability and lysosomal trapping in protease‑targeted programs where subcellular distribution governs efficacy.

Application
Selection Property
Validation Focus
HNE inhibitor lead optimization
1,2-Dihydropyridin-2-one scaffold within patent scope
Target engagement and serine protease assay context
CNS-targeted probe design
XLogP3 0.4 and TPSA 41.6 Ų within CNS MPO window
Permeability and brain exposure model review
SAR campaigns with batch-traceable supply
95% purity with batch-specific NMR/HPLC QC
Inter-lot reproducibility and potency shift review
Serine protease inhibitor development
Secondary amine pKa ~10.5 for protonation-state differentiation
Cellular permeability and subcellular distribution context
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